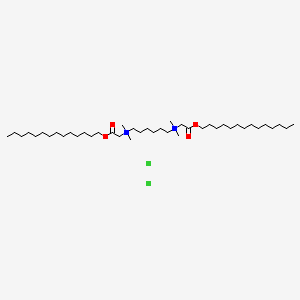
2,4-Diamino-6-hydroxypyrimidine*hemisulf ate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-hydroxypyrimidine hemisulfate is an organic compound with the molecular formula C4H10N4O6S. It is known for its role as a specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of guanidine nitrate with sodium methoxide or sodium hydroxide in methanol. The mixture is heated and stirred, followed by the addition of ethyl cyanoacetate. The reaction mixture is then refluxed, and the solvent is recovered by heating . The residue is dissolved in hot water, and acetic acid is added to adjust the pH to 8, resulting in the precipitation of the product, which is then filtered, washed, and dried .
Industrial Production Methods
Industrial production methods for 2,4-Diamino-6-hydroxypyrimidine hemisulfate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and pH adjustment is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Diamino-6-hydroxypyrimidine hemisulfate include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can yield various substituted pyrimidines .
Applications De Recherche Scientifique
2,4-Diamino-6-hydroxypyrimidine hemisulfate has a wide range of applications in scientific research:
Mécanisme D'action
2,4-Diamino-6-hydroxypyrimidine hemisulfate exerts its effects by inhibiting GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of pterins . This inhibition blocks the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthase (NOS), leading to a decrease in nitric oxide production . Additionally, the compound reduces the levels of vascular cell adhesion molecule 1 (VCAM-1) in response to inflammatory cytokines such as TNF-α and IFN-γ .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-iodo-6-substituted pyrimidine: Used in Suzuki reactions to generate various derivatives.
2,6-Diamino-5-nitroso-4-pyrimidinol: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific inhibition of GTP cyclohydrolase I and its role in blocking the synthesis of tetrahydrobiopterin (BH4). This specificity makes it a valuable tool in research focused on nitric oxide production and related physiological processes .
Propriétés
Formule moléculaire |
C8H14N8O6S |
|---|---|
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
2,4-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4) |
Clé InChI |
HBPSSKTYFCJLNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(NC1=O)N)N.C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


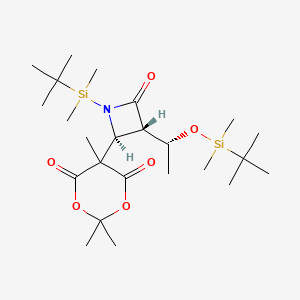
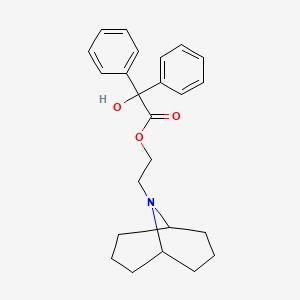
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
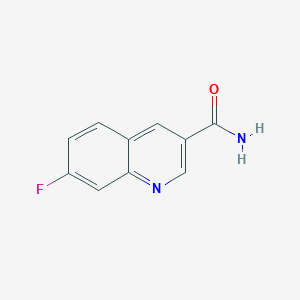
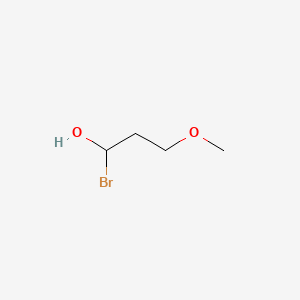
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

